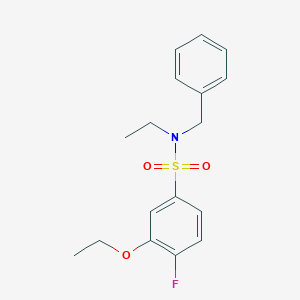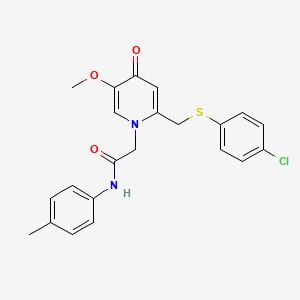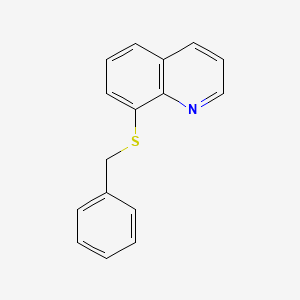
N-benzyl-3-ethoxy-N-ethyl-4-fluorobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-ethoxy-N-ethyl-4-fluorobenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-ethoxy-N-ethyl-4-fluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. Common synthetic routes include:
Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amine.
Sulfonation: The amine group is then sulfonated to introduce the sulfonamide functionality.
Alkylation: The benzyl, ethoxy, and ethyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions such as temperature, pressure, and solvents are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-ethoxy-N-ethyl-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) for halogenation and nitric acid (HNO₃) for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-benzyl-3-ethoxy-N-ethyl-4-fluorobenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Sulfonamides are known for their antibacterial properties, and this compound may be explored for its potential therapeutic applications.
Industry: It can be used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-3-ethoxy-N-ethyl-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes. By inhibiting these enzymes, the compound can disrupt bacterial growth and replication. The benzyl, ethoxy, and ethyl groups may also contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-ethoxy-N-ethylbenzene-1-sulfonamide: Lacks the fluorine atom, which may affect its reactivity and binding properties.
N-benzyl-3-ethoxy-N-ethyl-4-chlorobenzene-1-sulfonamide: Contains a chlorine atom instead of fluorine, which can influence its chemical behavior and applications.
Uniqueness
N-benzyl-3-ethoxy-N-ethyl-4-fluorobenzene-1-sulfonamide is unique due to the presence of the fluorine atom, which can enhance its stability, reactivity, and potential biological activity compared to similar compounds without fluorine.
Properties
Molecular Formula |
C17H20FNO3S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-benzyl-3-ethoxy-N-ethyl-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C17H20FNO3S/c1-3-19(13-14-8-6-5-7-9-14)23(20,21)15-10-11-16(18)17(12-15)22-4-2/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
QLTNJMCXRYJVRO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Azidomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B15119488.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B15119498.png)
![N-(3-methylbenzyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B15119508.png)
![8-[(Thiophen-2-yl)methyl]-11-[(2,4,6-trimethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B15119515.png)
![(2Z)-6-[(2-chlorophenyl)methyl]-2-[(furan-2-yl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B15119521.png)
![8-(3-Methylbutyl)-12-sulfanylidene-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecan-7-one](/img/structure/B15119528.png)
![1-benzyl-N-{2-[(cyclopropylmethyl)sulfanyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B15119536.png)
![(2Z)-2-[(2E)-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B15119543.png)
![8-(4-Fluorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B15119549.png)
![1-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-methylphthalazine](/img/structure/B15119554.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)-3-oxopropanenitrile](/img/structure/B15119559.png)
![N-benzyl-2-[5-cyano-2-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B15119577.png)


